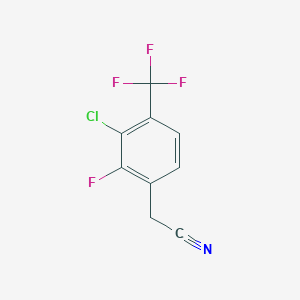

3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile

Übersicht

Beschreibung

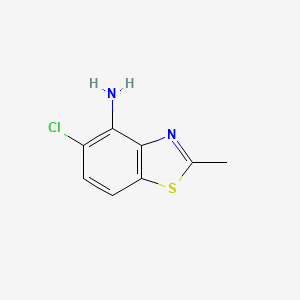

“3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the CAS Number: 1431329-60-0 . It has a molecular weight of 237.58 and is typically in liquid form . The IUPAC name for this compound is 2-(3-chloro-2-fluoro-4-(trifluoromethyl)phenyl)acetonitrile .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H4ClF4N/c10-7-6(9(12,13)14)2-1-5(3-4-15)8(7)11/h1-2H,3H2 . This provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a liquid at ambient temperature . The compound’s refractive index is n20/D 1.476 .Wissenschaftliche Forschungsanwendungen

Uncommon Reactivity and Characterization

An unusual reactivity pattern was observed for 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, where the compound underwent an unexpected reaction leading to the loss of three fluorine atoms. This resulted in the formation of a trimeric compound, which was isolated and characterized through NMR and MS/MS studies. A novel mechanism for this reaction was proposed, showcasing the compound's unique behavior under specific conditions (Stazi et al., 2010).

Electrochemical Fluorination

Electrochemical fluorination techniques have been applied to aromatic compounds, including phenylacetonitrile derivatives. These procedures facilitated the transformation of the cyano group into a trifluoromethyl group, demonstrating an efficient method for the introduction of fluorine into aromatic rings. This approach allows for the synthesis of various fluorinated aromatic compounds, highlighting the potential for creating fluorinated derivatives for further applications (Shainyan & Danilevich, 2006).

Nucleophilic Source of Trifluoromethanethiolate

The interaction of silver(I) trifluoromethanethiolate with inorganic iodides in acetonitrile was explored to generate a nucleophilic source of trifluoromethanethiolate. This source successfully converted activated aromatic compounds into their corresponding trifluoromethyl aryl sulfides under mild conditions. The study demonstrates a method for the introduction of trifluoromethylthio groups into aromatic compounds, expanding the toolkit for synthesizing sulfide derivatives (Adams & Clark, 2000).

Anionic Chlorination

A general method for anionic chlorination of alkylnitriles, including metalated nitriles and enolates, was developed using 2-chloro-2-fluoro-2-phenylacetonitrile. This process efficiently produced a range of chloronitriles and chloroesters, showcasing a novel approach to alpha-chloronitrile synthesis under mild conditions. The technique demonstrates the compound's role in facilitating diverse chlorination reactions, offering a pathway to synthesize chlorinated nitriles and esters with potential applications in various chemical syntheses (Pitta & Fleming, 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF4N/c10-7-6(9(12,13)14)2-1-5(3-4-15)8(7)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZMMFREJMQMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC#N)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate](/img/structure/B1433155.png)

![{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433164.png)

![(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1433165.png)

![6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one](/img/structure/B1433166.png)

![3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide](/img/structure/B1433167.png)

![methyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate](/img/structure/B1433169.png)

![Pyrazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1433170.png)

![[5-(3-Thienylcarbonyl)-2-thienyl]acetic acid](/img/structure/B1433171.png)

![methyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1433173.png)

![2,5-Dibromothiazolo[5,4-b]pyridine](/img/structure/B1433175.png)